4-Bromo-2,3-dimethylpyridine 1-oxide
CAS No.: 259807-92-6
VCID: VC6429075
Molecular Formula: C7H8BrNO
Molecular Weight: 202.051
* For research use only. Not for human or veterinary use.

Description |
4-Bromo-2,3-dimethylpyridine 1-oxide is a chemical compound that belongs to the class of pyridine N-oxides. These compounds are known for their versatility in organic synthesis and their potential biological activities. Despite the lack of specific information on 4-Bromo-2,3-dimethylpyridine 1-oxide in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry. SynthesisThe synthesis of 4-Bromo-2,3-dimethylpyridine 1-oxide likely involves the oxidation of the corresponding pyridine derivative. Pyridine N-oxides are typically prepared by oxidizing pyridines with peracid or other oxidizing agents. The starting material, 4-Bromo-2,3-dimethylpyridine, can be synthesized through various routes, such as the bromination of 2,3-dimethylpyridine. Applications and Potential UsesPyridine N-oxides are useful in organic synthesis due to their ability to undergo various reactions, including nucleophilic substitution and cycloaddition reactions. They can also serve as ligands in coordination chemistry and have been explored for their biological activities, such as antimicrobial and anticancer properties.
Research Findings and Future DirectionsWhile specific research findings on 4-Bromo-2,3-dimethylpyridine 1-oxide are not available, studies on similar pyridine N-oxides suggest that these compounds can be valuable in both synthetic and medicinal chemistry. Future research could focus on exploring the compound's reactivity, biological activity, and potential applications in drug discovery. |
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 259807-92-6 | ||||||||
Product Name | 4-Bromo-2,3-dimethylpyridine 1-oxide | ||||||||
Molecular Formula | C7H8BrNO | ||||||||
Molecular Weight | 202.051 | ||||||||
IUPAC Name | 4-bromo-2,3-dimethyl-1-oxidopyridin-1-ium | ||||||||
Standard InChI | InChI=1S/C7H8BrNO/c1-5-6(2)9(10)4-3-7(5)8/h3-4H,1-2H3 | ||||||||
Standard InChIKey | ZJYGNCWJHJDITG-UHFFFAOYSA-N | ||||||||
SMILES | CC1=C(C=C[N+](=C1C)[O-])Br | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 58997427 | ||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume